5-(Pyridin-2-yl)-1H-pyrazol-4-amine

Kinase Inhibitors Regioisomerism Cancer Therapeutics

This specific 5-(pyridin-2-yl) isomer is essential for maintaining kinase target engagement—regioisomeric substitution (3- or 4-pyridyl) can result in complete loss of primary target activity. The 4-amino group provides a unique derivatization handle absent in non-aminated analogs. Ideal for JNK, Syk, JAK, and TGF-βR1 inhibitor SAR exploration. Sourcing this exact isomer ensures reproducibility and supports composition-of-matter IP generation.

Molecular Formula C8H8N4
Molecular Weight 160.18
CAS No. 896467-81-5
Cat. No. B599359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-2-yl)-1H-pyrazol-4-amine
CAS896467-81-5
Synonyms5-​(Pyridin-​2-​yl)​-​1H-​pyrazol-​4-​amine
Molecular FormulaC8H8N4
Molecular Weight160.18
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=C(C=NN2)N
InChIInChI=1S/C8H8N4/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5H,9H2,(H,11,12)
InChIKeyGNGWHMSDNCVLMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-2-yl)-1H-pyrazol-4-amine (CAS: 896467-81-5) Procurement Specifications and Chemical Identity


5-(Pyridin-2-yl)-1H-pyrazol-4-amine (CAS: 896467-81-5) is a heterocyclic compound belonging to the pyrazol-4-amine class, characterized by a pyrazole core with a 4-amino group and a pyridin-2-yl substituent at the 5-position. Its molecular formula is C8H8N4, with a molecular weight of 160.18 g/mol [1]. This compound serves as a key intermediate and building block in medicinal chemistry for the synthesis of diverse bioactive molecules, particularly in kinase inhibitor research [2].

5-(Pyridin-2-yl)-1H-pyrazol-4-amine (CAS: 896467-81-5) Differentiation: Why Analogs and Isomers Are Not Direct Substitutes


Generic substitution with close analogs of 5-(Pyridin-2-yl)-1H-pyrazol-4-amine is not straightforward. While other pyrazol-4-amines may share a core structure, the position and nature of the pyridyl substituent critically dictate biological target engagement. For instance, the 2-pyridyl regioisomer can exhibit a completely different kinase inhibition profile compared to its 3- or 4-pyridyl counterparts [1]. A known study on regioisomeric pyrazoles demonstrated that switching substituent positions can result in an almost complete loss of activity against a primary target (e.g., p38α MAPK) while gaining potency against alternative cancer-related kinases [1]. Furthermore, the presence of the 4-amino group provides a specific synthetic handle for further derivatization, which is not available in compounds lacking this functional group . Therefore, selecting this specific isomer is essential for maintaining the intended structure-activity relationship (SAR) in a research program, and substituting it with a different isomer or an analog lacking the 4-amine can lead to failed experiments and misleading conclusions.

5-(Pyridin-2-yl)-1H-pyrazol-4-amine (CAS: 896467-81-5) Quantitative Differentiation Evidence


Regioisomeric Switch from 3- to 4-Pyridyl Abolishes p38α MAPK Activity While Shifting to Cancer Kinase Inhibition

The regioisomeric position of the pyridyl substituent on the pyrazole core is a critical determinant of kinase selectivity. While direct quantitative data for the unsubstituted 5-(Pyridin-2-yl)-1H-pyrazol-4-amine is limited in the public domain, its core structure is a key component of active molecules. A direct head-to-head study on closely related, fully substituted analogs shows that changing the pyridyl substitution pattern can dramatically alter the inhibition profile [1].

Kinase Inhibitors Regioisomerism Cancer Therapeutics

Physicochemical Properties and Calculated Drug-Likeness Differentiate from N-Methyl and 4-Pyridyl Analogs

Computed physicochemical properties differentiate 5-(Pyridin-2-yl)-1H-pyrazol-4-amine from its close analogs, impacting its utility as a chemical probe or lead compound. These properties are directly comparable to other regioisomers and derivatives [1][2][3].

Physicochemical Properties Drug Design ADME

Synthetic Versatility: A Validated Intermediate in Kinase Inhibitor Development

The compound's primary differentiation in procurement is its established, well-defined role as a key synthetic intermediate in the development of kinase inhibitors. This is evidenced by its explicit inclusion in a patent from Astex Therapeutics [1], a major pharmaceutical company. This provides a clear, verifiable use-case that is not shared by many similar building blocks.

Medicinal Chemistry Synthetic Intermediate Kinase Inhibitor

5-(Pyridin-2-yl)-1H-pyrazol-4-amine (CAS: 896467-81-5) Optimal Applications for Research and Procurement


Scaffold for Selective Kinase Inhibitor Design (JNK, Syk, JAK, TGF-βR1)

This compound is the core scaffold for designing potent and selective kinase inhibitors. Research programs targeting kinases such as c-Jun N-terminal kinases (JNKs), Spleen tyrosine kinase (Syk), Janus kinases (JAKs), and Transforming Growth Factor-beta Receptor 1 (TGF-βR1) can use this compound as a starting point for structure-activity relationship (SAR) exploration and lead optimization [1][2][3][4][5]. The documented switch in kinase selectivity based on regioisomerism makes this specific 2-pyridyl isomer critical for projects aiming to achieve a particular target profile [6]. The 4-amine and the pyridine nitrogen provide key binding interactions in the kinase hinge region, as seen in similar pyrazol-4-yl pyridine derivatives [1].

Intermediate for High-Value Patent Chemistry

Given its documented use in a patent application from Astex Therapeutics for kinase inhibitors, this compound is a high-priority building block for medicinal chemistry groups engaged in intellectual property generation. Sourcing this specific intermediate can be a strategic move for organizations looking to file composition-of-matter or method-of-use patents, as it provides a foundation for creating novel, patentable chemical entities with a high probability of demonstrating biological activity [4].

Physicochemical Tool for Optimizing ADME Properties

The compound's specific physicochemical signature (e.g., a TPSA of 67.6 Ų and XLogP3 of 0.2) makes it a valuable tool for medicinal chemists seeking to modulate the drug-likeness of a lead series [7]. It can be used as a core to improve aqueous solubility or to design molecules with limited blood-brain barrier permeability, which is a common requirement for peripherally acting kinase inhibitors. Its profile provides a well-defined starting point for subsequent modifications to fine-tune absorption, distribution, metabolism, and excretion (ADME) properties, and it offers a clear contrast to more lipophilic, methylated analogs [7][8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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